molecular formula C8H7NO3 B12887604 3-(Hydroxymethyl)benzo[d]isoxazol-6-ol

3-(Hydroxymethyl)benzo[d]isoxazol-6-ol

Cat. No.: B12887604
M. Wt: 165.15 g/mol
InChI Key: SCMBLVKBVYELNP-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)benzo[d]isoxazol-6-ol is a compound belonging to the class of benzisoxazoles, which are aromatic compounds containing a benzene ring fused to an isoxazole ring. Isoxazole is a five-membered ring with three carbon atoms, and an oxygen atom next to a nitrogen atom. This compound is of significant interest due to its potential biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)benzo[d]isoxazol-6-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction of an alkyne acting as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)benzo[d]isoxazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield benzisoxazole carboxylic acid, while reduction can produce benzisoxazole methanol derivatives.

Scientific Research Applications

3-(Hydroxymethyl)benzo[d]isoxazol-6-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)benzo[d]isoxazol-6-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other proteins, thereby modulating their functions. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)benzo[d]isoxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

3-(hydroxymethyl)-1,2-benzoxazol-6-ol

InChI

InChI=1S/C8H7NO3/c10-4-7-6-2-1-5(11)3-8(6)12-9-7/h1-3,10-11H,4H2

InChI Key

SCMBLVKBVYELNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)ON=C2CO

Origin of Product

United States

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